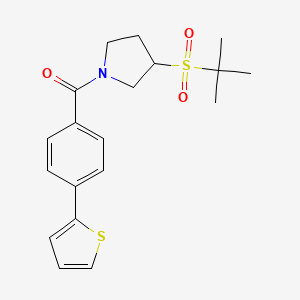![molecular formula C25H31N3O2S B2419071 N,N-二乙基-2-[3-({[(2,4,6-三甲基苯基)氨基甲酰基]甲基}硫代)-1H-吲哚-1-基]乙酰胺 CAS No. 877657-91-5](/img/structure/B2419071.png)
N,N-二乙基-2-[3-({[(2,4,6-三甲基苯基)氨基甲酰基]甲基}硫代)-1H-吲哚-1-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its complex molecular structure, which includes an indole nucleus, a diethylamino group, and a mesitylacetamide moiety. Photosensitizers are compounds that produce a chemical change in another substance in a photochemical process. They are widely used in various scientific and industrial applications, including photodynamic therapy and imaging.
科学研究应用
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a photosensitizer in photochemical reactions, where it facilitates the transfer of energy from light to other molecules.
Biology: In biological research, the compound is used in studies of cellular processes and signaling pathways, particularly those involving oxidative stress and photodynamic therapy.
Medicine: The compound has potential applications in photodynamic therapy for the treatment of cancer and other diseases. It can selectively target and destroy cancer cells when activated by light.
Industry: The compound is used in the development of new materials and technologies, including light-sensitive coatings and imaging agents.
准备方法
The synthesis of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where diethylamine reacts with an appropriate electrophile.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole derivative with a thiol compound.
Attachment of the Mesitylacetamide Moiety: The final step involves the reaction of the intermediate compound with mesitylacetamide under suitable conditions to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus and the thioether linkage. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group and the indole nucleus. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group and the mesitylacetamide moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.
作用机制
The mechanism of action of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide involves its role as a photosensitizer. Upon exposure to light, the compound absorbs energy and undergoes a transition to an excited state. This excited state can then transfer energy to other molecules, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA .
相似化合物的比较
N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and have similar biological activities.
Photosensitizers: Other photosensitizers, such as porphyrins and phthalocyanines, have similar mechanisms of action and applications in photodynamic therapy.
Thioether Compounds: Compounds containing thioether linkages, such as methionine and thioethers in peptides, have similar chemical reactivity and biological functions.
The uniqueness of N,N-diethyl-2-[3-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide lies in its specific combination of functional groups, which confer distinct photochemical properties and biological activities.
属性
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-6-27(7-2)24(30)15-28-14-22(20-10-8-9-11-21(20)28)31-16-23(29)26-25-18(4)12-17(3)13-19(25)5/h8-14H,6-7,15-16H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUZRPGAFPLQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)
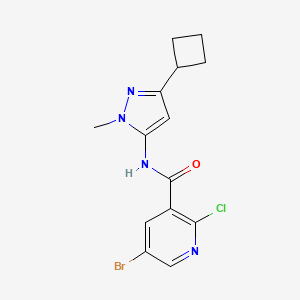
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)


![1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one](/img/structure/B2419002.png)
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
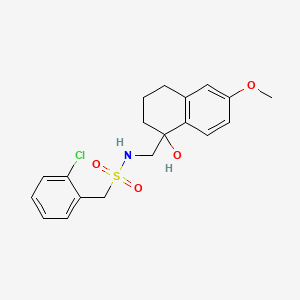
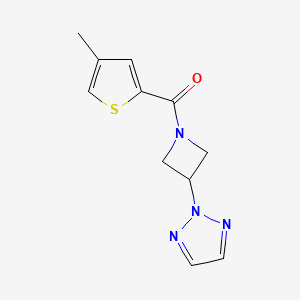
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
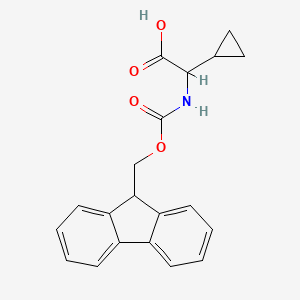
![3H-Spiro[isobenzofuran-1,3'-piperidine] hydrochloride](/img/structure/B2419010.png)
